molecular formula C8H13BrO3 B2356036 Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 63891-88-3

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No. B2356036
CAS RN: 63891-88-3
M. Wt: 237.093
InChI Key: XHIXCENTXGJBFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a chemical compound that belongs to the family of oxoester or the 3-oxobutanoate. It has a molecular formula of C8H13BrO3 and a molecular weight of 237.09 .


Synthesis Analysis

The synthesis of Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be achieved through the alkylation of enolate ions . This involves an SN2 reaction with alkyl halides, where an α-hydrogen is replaced with an alkyl group, forming a new C-C bond . The limitations of SN2 reactions still apply, including the preference for a good primary or secondary leaving group .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is represented by the formula C8H13BrO3 . The InChI code for this compound is 1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a liquid at room temperature . The compound has a molecular weight of 237.09 . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl 4-bromo-3-oxobutanoate is involved in reactions yielding a range of chemical compounds. For instance, its reaction with benzene in the presence of aluminum chloride leads to the formation of various chemical entities such as ethylbenzene, dimethylanthracene, and phenylbutanoic acid (Kato & Kimura, 1979). Additionally, its interaction with diethyl malonate and sodium hydride produces compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate (Kato, Kimura & Tanji, 1978).

Enzymatic Catalysis

  • In biochemical research, ethyl 4-bromo-3-oxobutanoate's reduction catalyzed by Geotrichum candidum demonstrates enantioselectivity dependent on the cofactor used. This research highlights its utility in studying asymmetric synthesis and enzymatic reactions (Sundby, Zotti & Anthonsen, 2003).

Synthesis of Biological Compounds

  • Ethyl 4-bromo-3-oxobutanoate is a key intermediate in the synthesis of various biologically active compounds. It has been used to synthesize new analogues with potential activity against hepatitis B virus, demonstrating its importance in medicinal chemistry (Aal, 2002).

Photoreactions and Spectral Studies

  • It also plays a role in photoreactions, such as its involvement in the synthesis of photochromic compounds, where the relationship between fluorescent characteristics and the compound’s structure is studied (Lvov et al., 2014).

Synthesis of Heterocycles

  • Ethyl 4-bromo-3-oxobutanoate is instrumental in generating a wide array of trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Honey et al., 2012).

Application in Enzyme-catalyzed Asymmetric Reduction

  • Its use in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems was studied, highlighting its role in developing efficient biocatalytic processes (Shimizu et al., 1990).

Safety And Hazards

The safety information for Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is represented by the GHS pictograms GHS05 and GHS07 .

properties

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXCENTXGJBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

CAS RN

63891-88-3
Record name ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
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